molecular formula C26H29N3O5S B12196268 Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate

Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate

Cat. No.: B12196268
M. Wt: 495.6 g/mol
InChI Key: DQGPEIAUHDTKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethanone, 1-(2,4-dimethylphenyl)-

Uniqueness

Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C26H29N3O5S/c1-4-33-26(32)23-20(19-8-7-17(2)14-18(19)3)16-35-24(23)27-22(30)15-28-9-11-29(12-10-28)25(31)21-6-5-13-34-21/h5-8,13-14,16H,4,9-12,15H2,1-3H3,(H,27,30)

InChI Key

DQGPEIAUHDTKRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.